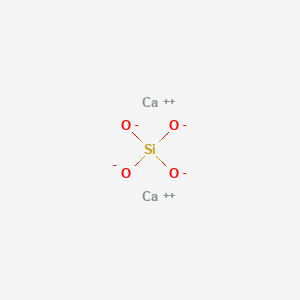
Calcium Silicate
Cat. No. B072851
Key on ui cas rn:
1344-95-2
M. Wt: 230.29 g/mol
InChI Key: LECAAGVQUHQAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06761866B1
Procedure details


Stoichiometric amounts of calcium nitrate (6.345 g) and Tetraethyl orthosilicate (3 ml) and citric acid (7.5292 g) were dissolved in ethyl alcohol (50 ml). To this solution sufficient quantity of ammonium nitrate was added to adjust the ammonia/nitrate content in the system. The beaker containing the solution was heated in a hot plate. Initially the solution boils and undergoes dehydration followed by decomposition leading to smooth deflation with enormous swelling, producing a foam. The foam then ignites and the product of combustion is voluminous and fluffy ultrafine powder of calcium silicates. Depending on the amount of calcium nitrate used we can get monocalcium silicate (CaSiO3), dicalcium silicate (Ca2SiO4) or calcium silicate (Ca3SiO5).





Name
ammonia nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
calcium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Ca+2:5].[N+]([O-])([O-])=O.[Si:10]([O:20]CC)([O:17]CC)([O:14]CC)[O:11]CC.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[N+]([O-])([O-])=O.[NH4+].N.[N+]([O-])([O-])=O>C(O)C>[Si:10]([OH:20])([OH:17])([O-:14])[O-:11].[Ca+2:5].[Si:10]([O-:20])([O-:17])([O-:14])[O-:11].[Ca+2:5].[Ca+2:5] |f:0.1.2,5.6,7.8,10.11,12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.345 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Si](OCC)(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
7.5292 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Step Three
|
Name
|
ammonia nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N.[N+](=O)([O-])[O-]
|
Step Four
[Compound]
|
Name
|
calcium silicates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The beaker containing the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated in a hot plate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
producing a foam
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si]([O-])([O-])(O)O.[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
